molecular formula C21H20N2O3 B4392502 3-(1-ethyl-1H-indol-3-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione

3-(1-ethyl-1H-indol-3-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No.: B4392502
M. Wt: 348.4 g/mol
InChI Key: CEWCQDFZKNQARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(1-ethyl-1H-indol-3-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, also known as EMID-1601, is a synthetic compound with potential therapeutic applications. It belongs to the class of indole-2,5-dione derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell survival. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the colon tissue. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, this compound has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress-induced neuronal cell death.

Advantages and Limitations for Lab Experiments

3-(1-ethyl-1H-indol-3-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound with a well-defined structure, making it easier to study its biological activities. Additionally, this compound has been shown to have low toxicity, making it a safer compound to work with in lab experiments. However, there are also limitations to using this compound in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for the study of 3-(1-ethyl-1H-indol-3-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more water-soluble derivatives of this compound could improve its bioavailability and make it a more attractive candidate for clinical applications.

Scientific Research Applications

3-(1-ethyl-1H-indol-3-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been investigated for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective activities. In a study conducted on mice, this compound was found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory bowel disease. Another study showed that this compound has anti-cancer activity against human breast cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to protect against oxidative stress-induced neuronal cell death, making it a potential candidate for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

3-(1-ethylindol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-3-22-13-18(16-9-4-5-10-19(16)22)17-12-20(24)23(21(17)25)14-7-6-8-15(11-14)26-2/h4-11,13,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCQDFZKNQARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-ethyl-1H-indol-3-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione

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